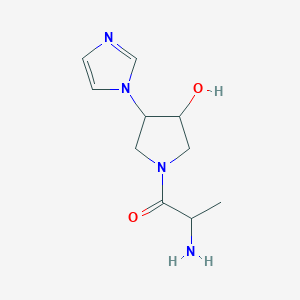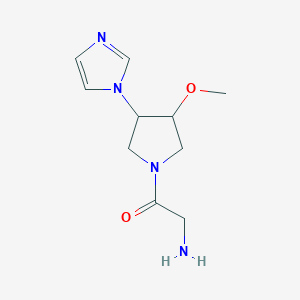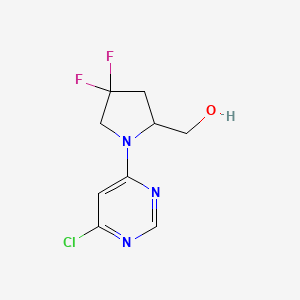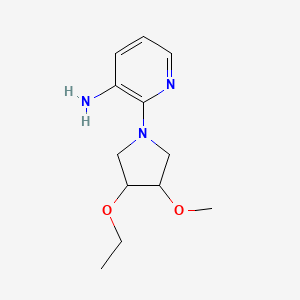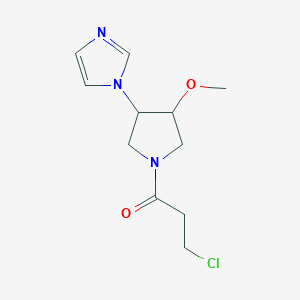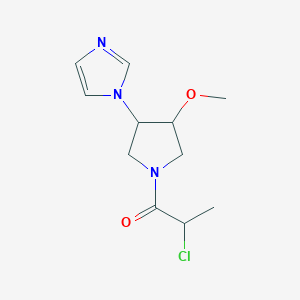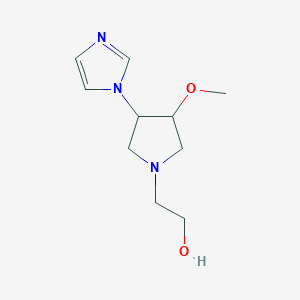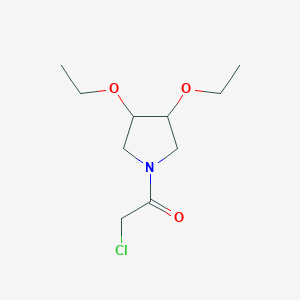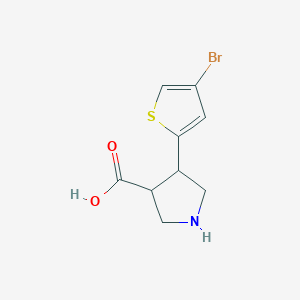
4-(4-Bromothiophen-2-yl)pyrrolidine-3-carboxylic acid
Descripción general
Descripción
Synthesis Analysis
The synthesis of pyrrolidine compounds often involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The stereogenicity of carbons in the pyrrolidine ring is a significant feature, as different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .Molecular Structure Analysis
The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .Chemical Reactions Analysis
Pyrrolidine derivatives are known to be employed as pharmacophore groups, with some having antibacterial, antifungal, antiviral, antimalarial, antitumoral, anti-inflammatory, anticonvulsant, and antioxidant activities . Others have diverse enzyme inhibitory effects .Physical And Chemical Properties Analysis
The physical and chemical properties of BTCP are largely determined by its molecular structure. It has a molecular formula of C9H10BrNO2S and a molecular weight of 276.15 g/mol.Aplicaciones Científicas De Investigación
Synthesis and Characterization
A significant application area is the synthesis and characterization of novel compounds. For example, researchers have developed new bicyclic systems, including derivatives of pyrrolidin-2-ones, through one-pot condensation processes. These synthesized compounds have undergone extensive characterization using IR, NMR, and mass spectrometry, and their biological activities have been predicted using software models (Kharchenko, Detistov, & Orlov, 2008). Additionally, cyclic amines such as pyrrolidine have been utilized in redox-annulations with α,β-unsaturated aldehydes and ketones, leading to the formation of ring-fused pyrrolines (Kang, Richers, Sawicki, & Seidel, 2015).
Functional Organic Materials
The compound has also been a precursor in the synthesis of novel fluorescent aryl-substituted thiophene derivatives, promising for functional organic light-emitting diode (OLED) materials. These derivatives have been studied for their UV-Vis absorption and photoluminescent properties (Xu & Yu, 2011).
Ligand Synthesis for Coordination Chemistry
Another application is in the development of tridentate pyridyl thienopyridines, synthesized via the Hurtley reaction. These compounds have potential applications in coordination chemistry and catalysis (Steen, Nurkkala, & Dunne, 2012).
Ionic Liquids and Catalysis
The compound has been involved in the creation of new ionic liquids like L-Pyrrolidine-2-carboxylic acid sulfate (LPCAS), which have been used to promote one-pot synthesis of organic compounds under solvent-free conditions, demonstrating the eco-friendly nature and efficiency of these catalysts (Godse, Rindhe, Kótai, Kendrekar, & Pawa, 2017).
Exploration of Photophysical Properties
Further research has explored the synthesis and photophysical properties of various derivatives, highlighting the role of donor-acceptor substituents on their fluorescence behavior. This work contributes to the understanding of how structural modifications can influence the electronic properties and potential applications in optoelectronic devices (Toche & Chavan, 2013).
Mecanismo De Acción
Target of Action
The pyrrolidine ring, a key component of this compound, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
Compounds characterized by the pyrrolidine ring and its derivatives have been reported to interact with their targets in a way that leads to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Biochemical Pathways
Compounds with a pyrrolidine ring have been reported to influence various biological activities, which suggests that they may affect multiple biochemical pathways .
Result of Action
The different stereoisomers and the spatial orientation of substituents in compounds with a pyrrolidine ring can lead to a different biological profile of drug candidates .
Direcciones Futuras
Propiedades
IUPAC Name |
4-(4-bromothiophen-2-yl)pyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2S/c10-5-1-8(14-4-5)6-2-11-3-7(6)9(12)13/h1,4,6-7,11H,2-3H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXJCNRFNQUMZLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1)C(=O)O)C2=CC(=CS2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





